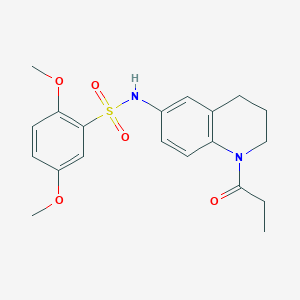

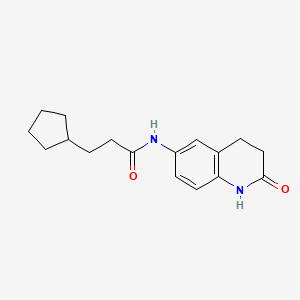

3-cyclopentyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)propanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

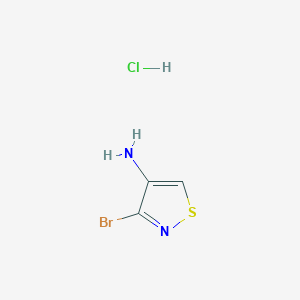

“3-cyclopentyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)propanamide” is a complex organic compound. It contains a cyclopentyl group, a tetrahydroquinoline group, and a propanamide group. The cyclopentyl group is a cycloalkane consisting of a ring of five carbon atoms . The tetrahydroquinoline group is a heterocyclic compound containing a quinoline backbone with four additional hydrogen atoms. The propanamide group is a type of amide.

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a cyclic structure. It would contain a total of 41 bonds, including 22 non-H bonds, 8 multiple bonds, 2 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 1 ten-membered ring, 1 secondary amide (aliphatic), and 1 urea (-thio) derivative .Mecanismo De Acción

Target of Action

It’s mentioned that this compound is an impurity of cilostazol , which is a potent phosphodiesterase III A (PDE3A) inhibitor . PDE3A is an enzyme that breaks down cyclic adenosine monophosphate (cAMP), a messenger molecule that transmits the effects of hormones like adrenaline and can have significant effects on the cardiovascular system.

Mode of Action

As an inhibitor of PDE3A, 3-cyclopentyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)propanamide likely prevents the breakdown of cAMP by binding to the active site of the enzyme . This would increase the levels of cAMP within the cell, amplifying the effects of hormones that signal through this pathway.

Biochemical Pathways

Increased cAMP levels can affect multiple biochemical pathways. For instance, cAMP is known to activate protein kinase A (PKA), which can phosphorylate a variety of target proteins and alter their activity. This can lead to effects such as relaxation of smooth muscle, increased heart rate, and decreased platelet aggregation .

Result of Action

The result of the action of 3-cyclopentyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)propanamide would depend on the specific cellular context, given its potential effects on cAMP levels and PKA activity. It’s mentioned that it has antimitogenic, antithrombotic, vasodilatory, and cardiotonic properties in vivo .

Propiedades

IUPAC Name |

3-cyclopentyl-N-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2O2/c20-16(9-5-12-3-1-2-4-12)18-14-7-8-15-13(11-14)6-10-17(21)19-15/h7-8,11-12H,1-6,9-10H2,(H,18,20)(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEHGWUPGPZNTRA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)CCC(=O)NC2=CC3=C(C=C2)NC(=O)CC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-cyclopentyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)propanamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[3-[[3-(Trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]pyrazine](/img/structure/B2939742.png)

![N-(4-chlorophenyl)-4-[4-(2-methylphenyl)piperazine-1-carbonyl]-1H-1,2,3-triazol-5-amine](/img/structure/B2939748.png)

![3-benzyl-2-(thiophen-2-yl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2939751.png)

![4-[(6-Methyl-4-phenylquinazolin-2-yl)amino]benzoic acid](/img/structure/B2939752.png)

![6-bromo-N-methyl-1H-benzo[d]imidazol-2-amine](/img/structure/B2939755.png)

![2-({4-amino-5-[(4-methylphenyl)sulfonyl]pyrimidin-2-yl}thio)-N-(2-methoxyphenyl)acetamide](/img/structure/B2939756.png)